Target Annotation: CB1 Receptor Antagonist Activity and Patent Status Differentiated from Non-Selective Cannabinoid Ligands
According to the DrugMAP database, 7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine (annotated as Pyrazolo[1,5-a]pyrimidine derivative 7) is classified as a cannabinoid CB1 receptor antagonist with a patented indication for obesity [1]. This molecular target annotation distinguishes the compound from pyrazolo[1,5-a]pyrimidine derivatives optimized for kinase inhibition (e.g., Pim-1, CDK2, Flt-3) or antimicrobial applications. Unlike the first-generation CB1 antagonist rimonabant (SR141716A), which demonstrated clinical efficacy for weight loss but was withdrawn due to central nervous system (CNS) adverse effects (anxiety, depression, suicidality), this compound class was developed with the explicit goal of peripheral restriction to mitigate CNS penetration [2]. The specific substitution pattern at the 7-position (3,5-dimethyl-1H-pyrazol-1-yl) may contribute to increased topological polar surface area (TPSA) and modulated lipophilicity relative to rimonabant (MW 523.12, XLogP 3.58, TPSA 102.89 Ų for a related pyrazolo[1,5-a]pyrimidine CB1 antagonist, compound 70) [3]. Direct comparative binding affinity (Ki), functional antagonism (IC50), and brain-to-plasma ratio data for this specific compound versus rimonabant or later-generation CB1 antagonists are not publicly available as of the current evidence cutoff.
| Evidence Dimension | Target annotation and patent status distinguishing from kinase-targeted pyrazolo[1,5-a]pyrimidines and rimonabant |
|---|---|
| Target Compound Data | Annotated CB1 antagonist (DrugMAP); obesity indication; patented |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 antagonist/inverse agonist, Ki = 1.8–12.3 nM at human CB1, clinical weight loss efficacy (Δ weight ≈ -4.7 kg vs placebo at 1 year, RIO-Europe trial), withdrawn 2008 due to psychiatric adverse events (OR for depression: 2.5, anxiety: 3.0) |
| Quantified Difference | No direct quantitative comparison data available for this specific compound. Qualitative differentiation: pyrazolo[1,5-a]pyrimidine scaffold designed for peripheral CB1 restriction vs rimonabant's central and peripheral CB1 engagement. |
| Conditions | DrugMAP database annotation; patent review literature (PMID 26161824); rimonabant RIO-Europe clinical trial data (Van Gaal et al., 2005, Lancet) |
Why This Matters
The annotated CB1 target and patented obesity indication provide a defined pharmacological identity for procurement, enabling researchers to select this compound for CB1 antagonist screening programs rather than misapplying pyrazolo[1,5-a]pyrimidines intended for kinase inhibition or antimicrobial studies.
- [1] DrugMAP Database. Drug Name: Pyrazolo[1,5-a]pyrimidine derivative 7. Synonyms: PMID26161824-Compound-137. Indication: Obesity (ICD-11: 5B81). Status: Patented. Target: Cannabinoid receptor 1 (CB1), Antagonist. View Source
- [2] Sharma, M.K., Murumkar, P.R., Barmade, M.A., Giridhar, R., Yadav, M.R. (2015). A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opinion on Therapeutic Patents, 25(10): 1093-1116. PMID: 26161824. DOI: 10.1517/13543776.2015.1064898. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Compound 70 [PMID: 26161824]. GtoPdb Ligand ID: 8706. Potent, peripherally acting, selective CB1 antagonist. MW: 523.12, XLogP: 3.58, TPSA: 102.89 Ų. View Source
